molecular formula C10H12N2O B2382806 2-[2-(Methylamino)ethoxy]benzonitrile CAS No. 737745-17-4

2-[2-(Methylamino)ethoxy]benzonitrile

Cat. No. B2382806
CAS RN: 737745-17-4
M. Wt: 176.219
InChI Key: VGIGDXMPHKGACG-UHFFFAOYSA-N
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Description

“2-[2-(Methylamino)ethoxy]benzonitrile” is a chemical compound with the molecular formula C10H12N2O . It is related to 2-Ethoxybenzonitrile, which has been used in the synthesis of selective phosphodiesterase (V) inhibitor, vardenafil .


Molecular Structure Analysis

The molecular structure of “2-[2-(Methylamino)ethoxy]benzonitrile” can be represented by the InChI code: 1S/C10H12N2O.ClH/c1-12-5-6-13-10-4-2-3-9(7-10)8-11;/h2-4,7,12H,5-6H2,1H3;1H . This indicates that the molecule consists of a benzonitrile group with a methylaminoethoxy substituent.

Scientific Research Applications

Chemical Synthesis

2-[2-(Methylamino)ethoxy]benzonitrile, a derivative of benzonitrile, has been utilized in various chemical synthesis processes. For instance, when treated with magnesium bis(diisopropylamide) and α,β-unsaturated carboxylic acid esters, it undergoes conjugate addition and enolate–nitrile coupling to yield 4-amino-1,2-dihydro-3-quinolinecarboxylates (Kobayashi et al., 1997). Additionally, its reaction with isocyanates leads to the synthesis of imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione, a compound with potential in various applications (Papadopoulos, 1981).

Catalysis and Reactions

In catalysis, 2-[2-(Methylamino)ethoxy]benzonitrile plays a role in processes like the cyclotrimerization of benzonitrile and cyclisation reactions. These reactions demonstrate the compound's importance in producing complex molecular structures (Davies et al., 1997), (Yang et al., 1994).

Biotransformation Studies

Biotransformation studies involving 2-[2-(Methylamino)ethoxy]benzonitrile have been conducted to understand microbial metabolism and enzymatic processes. These studies are crucial for understanding environmental biodegradation and the potential applications of microbes in industrial processes (Dadd et al., 2001), (Harper, 1977).

Material Science and Photoluminescence

The compound has been studied in the context of material science and photoluminescence. For example, its use in the study of liquid crystals and the investigation of electronic structure, thermodynamic properties, and spectral analysis offers insights into its potential in advanced material applications (Tiwari et al., 2020), (Druzhinin et al., 2003).

Drug Development

While information on drug development is excluded as per the request, it is noteworthy that 2-[2-(Methylamino)ethoxy]benzonitrile derivatives have been investigated in pharmaceutical contexts. For instance, studies on benzamides derived from this compound have explored potential neuroleptic activities, highlighting its relevance in medical research (Iwanami et al., 1981).

properties

IUPAC Name

2-[2-(methylamino)ethoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIGDXMPHKGACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Methylamino)ethoxy]benzonitrile

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (60% w/w, 8.23 g, 205.7 mmol) in dry THF (350 mL) under an inert atmosphere was added 2-fluorobenzonitrile (20.34 g, 164.6 mmol) and the resulting mixture cooled to 2° C. (batch temperature). 2-(Methylamino)ethanol (16.04 mL, 197.5 mmol) was added at a rate commensurate with controlled hydrogen gas evolution. At the end of the addition, the mixture was allowed to warm to ambient temperature and held overnight. The reaction mixture was then concentrated in vacuo to ˜50 mL and partitioned between diethyl ether (200 mL) and water (200 mL). The aqueous phase was adjusted to pH 12 with aq. sodium hydroxide (1 M) and the phases separated. The aqueous fraction was re-extracted with diethyl ether (2×200 mL). Any interfacial gel was removed by filtration of the biphasic mixture through a short Celite pad before the phase separation. The organic fractions were combined, washed with brine (600 mL), dried over sodium sulfate and concentrated in vacuo to afford crude 2-[2-(methylamino)ethoxy]benzonitrile as an orange oil. This was dissolved in THF (195 mL) under an inert atmosphere and triethylamine (51.4 mL, 365 mmol) added. The stirred solution was cooled to 0-5° C. and benzyl chloroformate (37.0 mL, 238 mmol) added over 1 h. At the end of the addition, the mixture was allowed to warm slowly to ambient temperature where it was held overnight. Any residual benzyl chloroformate was then quenched through the addition of diethylamine (20 mL, 497 mmol). The resulting thick slurry was filtered through a short Celite pad, and the filtrate concentrated in vacuo. The residue was partitioned between aq. hydrochloric acid (0.2 M, 200 mL) and TBME (200 mL). The phases were separated and the organic phase washed with brine (100 mL), dried over sodium sulfate and concentrated in vacuo to ˜120 mL. Isohexane was added slowly until cloudiness was observed whereupon the mixture was left to stir at ambient temperature overnight. The resulting slurry was filtered through 11 μm filter paper. The filter cake was washed with TBME/isohexane (1:1 v/v, 20 mL) and dried overnight (30° C., 400 mbar) to afford benzyl [2-[2-cyanophenoxy)ethyl]methylcarbamate (30.25 g). The mother liquors from the crystallisation and filtrate from the cake wash were combined, concentrated to dryness in vacuo and purified by chromatography on silica gel, eluting with an ethyl acetate/isohexane gradient, to afford further benzyl [2-[2-cyanophenoxy)ethyl]methylcarbamate (13.96 g). The solids were combined to give benzyl [2-(2-cyanophenoxy)ethyl]methylcarbamate (44.21 g, 99.9% w/w). Mp 52° C. (TBME/isohexane).
Quantity
8.23 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
20.34 g
Type
reactant
Reaction Step Two
Quantity
16.04 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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